molecular formula C21H28N2O B6499675 2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide CAS No. 954018-10-1

2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide

Cat. No. B6499675
CAS RN: 954018-10-1
M. Wt: 324.5 g/mol
InChI Key: NHABSOROWPPMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide, also known as N-2-naphthyl-N-methyl-1-(propan-2-yl)piperidine-4-acetamide, is an organic compound with a molecular formula of C18H23NO. It is a white crystalline solid that is soluble in water and has a melting point of 97-98°C. N-2-naphthyl-N-methyl-1-(propan-2-yl)piperidine-4-acetamide is a synthetic compound that has been used in a variety of scientific research applications.

Mechanism of Action

2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide-N-methyl-1-(propan-2-yl)piperidine-4-acetamide has been found to interact with various enzymes and receptors in the body. It has been shown to interact with the enzyme acetylcholinesterase, which plays an important role in the breakdown of acetylcholine. Additionally, 2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide-N-methyl-1-(propan-2-yl)piperidine-4-acetamide has been found to interact with the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide-N-methyl-1-(propan-2-yl)piperidine-4-acetamide has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the body. Additionally, 2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide-N-methyl-1-(propan-2-yl)piperidine-4-acetamide has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which can lead to a decrease in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide-N-methyl-1-(propan-2-yl)piperidine-4-acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound with a low melting point, which makes it easy to handle and store. Additionally, 2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide-N-methyl-1-(propan-2-yl)piperidine-4-acetamide is soluble in water, which makes it easy to use in a variety of experiments. However, one limitation of 2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide-N-methyl-1-(propan-2-yl)piperidine-4-acetamide is that it is not very soluble in organic solvents, which limits its use in some experiments.

Future Directions

2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide-N-methyl-1-(propan-2-yl)piperidine-4-acetamide has a wide range of potential future applications. It could be used as a starting material for the synthesis of novel drugs, such as inhibitors of the enzyme acetylcholinesterase or cyclooxygenase-2. Additionally, it could be used as a building block for the synthesis of novel heterocyclic compounds. Furthermore, it could be used in the synthesis of novel catalysts for organic reactions. Finally, it could be used in the synthesis of novel materials, such as polymers or nanomaterials.

Synthesis Methods

2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide-N-methyl-1-(propan-2-yl)piperidine-4-acetamide can be synthesized through a two-step process. The first step involves the reaction of 1-naphthylacetic acid and 1-propanol in the presence of a base to form 2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide-N-methyl-1-(propan-2-yl)piperidine-4-acetamide. The second step involves the reaction of the intermediate with acetic anhydride in the presence of a base to yield the final product.

Scientific Research Applications

2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide-N-methyl-1-(propan-2-yl)piperidine-4-acetamide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of novel heterocyclic compounds. It has also been used as a building block for the synthesis of biologically active molecules, such as inhibitors of the enzyme acetylcholinesterase. Additionally, 2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide-N-methyl-1-(propan-2-yl)piperidine-4-acetamide has been used as a starting material for the synthesis of novel inhibitors of the enzyme cyclooxygenase-2.

properties

IUPAC Name

2-naphthalen-1-yl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-16(2)23-12-10-17(11-13-23)15-22-21(24)14-19-8-5-7-18-6-3-4-9-20(18)19/h3-9,16-17H,10-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHABSOROWPPMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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